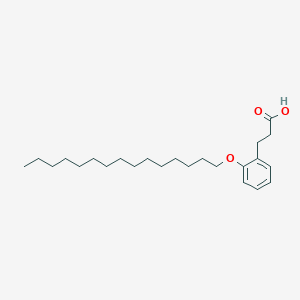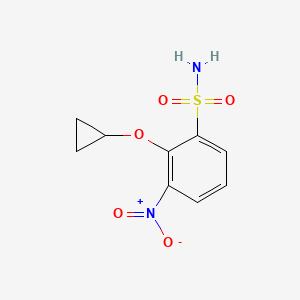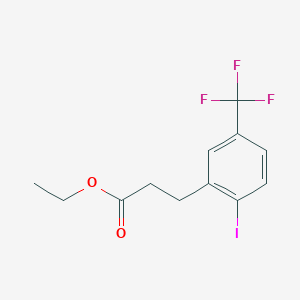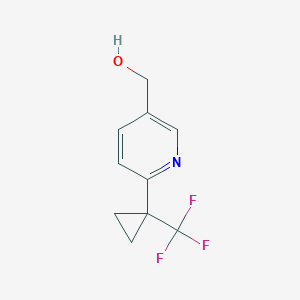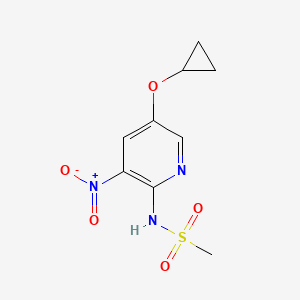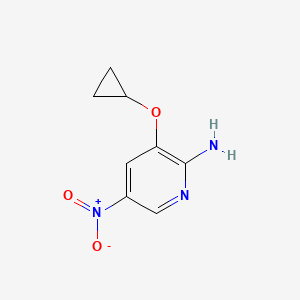
(4-Cyclopropoxy-5-(trifluoromethyl)pyridin-3-YL)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Cyclopropoxy-5-(trifluoromethyl)pyridin-3-YL)methanamine is a chemical compound with the molecular formula C10H11F3N2O and a molecular weight of 232.20 g/mol . This compound is characterized by the presence of a cyclopropoxy group, a trifluoromethyl group, and a pyridinylmethanamine moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of (4-Cyclopropoxy-5-(trifluoromethyl)pyridin-3-YL)methanamine involves several steps. One common method includes the reaction of 4-cyclopropoxy-5-(trifluoromethyl)pyridine with methanamine under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a catalyst to facilitate the process. Industrial production methods may involve more advanced techniques to ensure high yield and purity of the compound.
Chemical Reactions Analysis
(4-Cyclopropoxy-5-(trifluoromethyl)pyridin-3-YL)methanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include solvents like ethanol or acetonitrile, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(4-Cyclopropoxy-5-(trifluoromethyl)pyridin-3-YL)methanamine has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of agrochemicals and pharmaceuticals due to its unique chemical properties
Mechanism of Action
The mechanism of action of (4-Cyclopropoxy-5-(trifluoromethyl)pyridin-3-YL)methanamine involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular pathways involved are still under investigation, but it is thought to influence various biochemical processes .
Comparison with Similar Compounds
(4-Cyclopropoxy-5-(trifluoromethyl)pyridin-3-YL)methanamine can be compared with other similar compounds, such as:
(5-Cyclopropoxy-4-(trifluoromethyl)pyridin-3-YL)methanamine: This compound has a similar structure but differs in the position of the cyclopropoxy and trifluoromethyl groups.
(5-Trifluoromethylpyridin-3-yl)boronic acid: This compound contains a boronic acid group instead of a methanamine group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H11F3N2O |
|---|---|
Molecular Weight |
232.20 g/mol |
IUPAC Name |
[4-cyclopropyloxy-5-(trifluoromethyl)pyridin-3-yl]methanamine |
InChI |
InChI=1S/C10H11F3N2O/c11-10(12,13)8-5-15-4-6(3-14)9(8)16-7-1-2-7/h4-5,7H,1-3,14H2 |
InChI Key |
RRQVCGABRNSWCV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(C=NC=C2CN)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


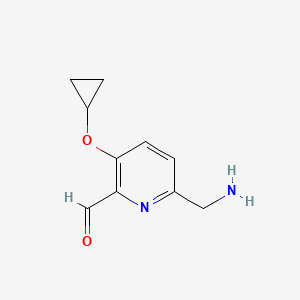
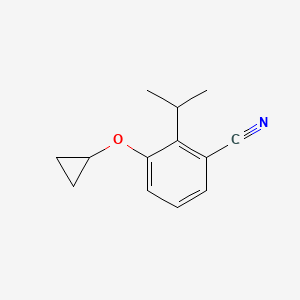
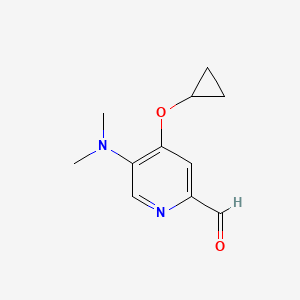
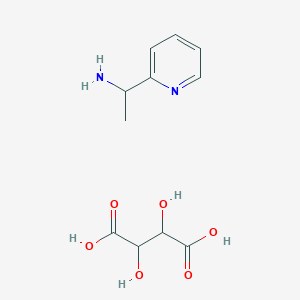
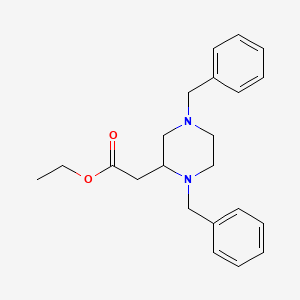
![Fmoc-Tyr(Boc-N-methyl-N-[2-(methylamino)ethyl]carbamoyl)-OH](/img/structure/B14805098.png)

![3-{[(E)-(4-chlorophenyl)methylidene]amino}benzonitrile](/img/structure/B14805130.png)
